molecular formula C19H21NO5S B180060 (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate CAS No. 136725-51-4

(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Cat. No.: B180060
CAS No.: 136725-51-4
M. Wt: 375.4 g/mol
InChI Key: SMCDOKNEALHLNF-QGZVFWFLSA-N
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Description

®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C19H21NO5S and a molecular weight of 375.44 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group and a tosyloxy group attached to the pyrrolidine ring. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.

    Introduction of the Tosyloxy Group: The tosyloxy group is introduced by reacting the pyrrolidine derivative with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for ®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while reduction with LiAlH4 results in the removal of the tosyloxy group to form the corresponding alcohol .

Mechanism of Action

The mechanism of action of ®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The tosyloxy group can be replaced by various functional groups, allowing the compound to modulate the activity of its target through covalent or non-covalent interactions . The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and improving its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic pockets in biological targets . Additionally, the stereochemistry of the compound (R-configuration) can lead to enantioselective interactions with chiral biological molecules, potentially resulting in higher specificity and potency .

Properties

IUPAC Name

benzyl (3R)-3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-15-7-9-18(10-8-15)26(22,23)25-17-11-12-20(13-17)19(21)24-14-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCDOKNEALHLNF-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569925
Record name Benzyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136725-51-4
Record name Phenylmethyl (3R)-3-[[(4-methylphenyl)sulfonyl]oxy]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136725-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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